Orotic acid (OA) is a pyrimidine base and an intermediate in the biosynthetic pathway of pyrimidines. It plays a significant role in the metabolism of nucleic acids and has been studied for its various effects on human health, including its potential in promoting or inhibiting certain biological processes. Research has explored the impact of OA on purine and lipoprotein metabolism, its involvement in carcinogenesis, its cardioprotective properties, and its influence on liver function and hypertension12345678910.
OA has been shown to inhibit purine biosynthesis de novo in humans by depleting erythrocyte 5-phosphoribosyl-1-pyrophosphate (PP-ribose-P) content, which is crucial for the regulation of purine biosynthesis. This effect is not observed in patients with elevated levels of PP-ribose-P due to a deficiency of hypoxanthine-guanine phosphoribosyltransferase1. Additionally, OA has been implicated in the promotion of carcinogenesis by increasing the incidence of gamma-glutamyltransferase positive foci in rat liver induced by chemical carcinogens. This effect is not due to the induction of liver cell proliferation or the inhibition of normal hepatocytes but may be related to the imbalance of nucleotide pools210. In the context of cardioprotection, OA has been found to improve the energy status of the recently infarcted myocardium by enhancing hepatic release of pyrimidine nucleosides into the plasma, which then prevents depletion of adenine nucleotides in the surviving myocardium345. Furthermore, OA has been observed to induce fatty liver in rats by stimulating the expression of sterol regulatory element-binding protein-1c (SREBP-1c) and its target genes involved in fatty acid biosynthesis, while inhibiting fatty acid β-oxidation and very-low-density lipoprotein (VLDL) secretion7.
OA has demonstrated cardioprotective effects by improving the function of recently infarcted hearts and protecting against further ischemic stress. It may be beneficial in experimental cardiomyopathy and has shown potential in improving exercise tolerance in patients with coronary artery disease and trained athletes345.
In the field of oncology, OA has been associated with the promotion of liver carcinogenesis. It induces DNA damage in rat liver, which is a critical factor in tumor promotion. This DNA damage persists even after the withdrawal of OA, suggesting a long-term impact on carcinogenic processes28.
Studies have shown that OA can lead to the development of fatty liver by altering lipid metabolism. It increases hepatic triacylglycerol concentration and affects the expression of genes related to lipid synthesis and metabolism7. Additionally, OA has been found to inhibit DNA synthesis in primary cultures of hepatocytes, which may contribute to its promoting effect on liver carcinogenesis610.
In the context of endocrinology, OA has been implicated in the development of hypertension associated with impaired endothelial nitric oxide synthesis. It induces endothelial dysfunction and contributes to vascular and systemic insulin resistance, affecting insulin- or metformin-induced NO production9.
CAS No.: 6358-22-1
CAS No.: 1976-85-8
CAS No.: 23656-67-9
CAS No.:
CAS No.: 73477-63-1
CAS No.: 27776-01-8